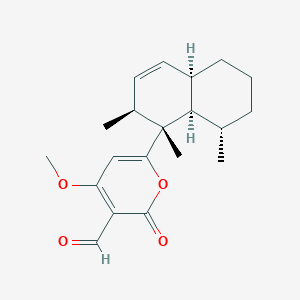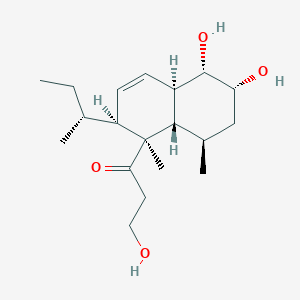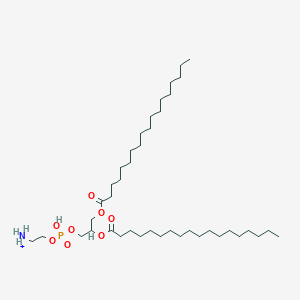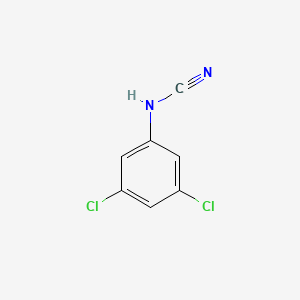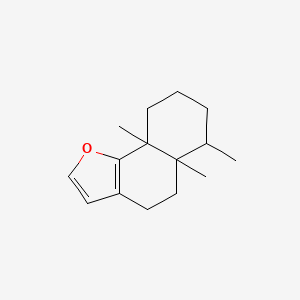
(S)-2,3-dimethylpentane
説明
Pentane, 2,3-dimethyl- is an alkane.
科学的研究の応用
Thermodynamic Properties
Research has explored the thermodynamic properties of 2,3-dimethylpentane. Finke, Messerly, and Douslin (1976) conducted low-temperature calorimetric studies to determine molar heat capacity, transition and melting temperatures, and enthalpies of transition and fusion of various alkyl-substituted pentanes, including 2,3-dimethylpentane (Finke, Messerly, & Douslin, 1976).
Fractional Distillation
2,3-Dimethylpentane has been used as a test mixture in evaluating the efficiency of fractionating columns. Kuehner (1963) investigated this application by determining its relative volatility through fractional distillation methods (Kuehner, 1963).
Radiolysis Studies
The compound has been studied in the context of radiolysis. Castello, D'amato, and Tealdo (1981) researched the γ-radiolysis of liquid 2,4-dimethylpentane, focusing on the radiation-chemical yields of various bond ruptures in the molecule (Castello, D'amato, & Tealdo, 1981).
Molecular Structure and Conformation
Studies on the molecular structure and conformation of dimethylpentane, such as the work by Sugino et al. (1990), have been important in understanding its physical and chemical properties (Sugino, Takeuchi, Egawa, & Konaka, 1990).
Conformational Analysis in Organic Synthesis
Research by Göttlich et al. (1997) highlights the role of 2,4-dimethylpentane in conformational analysis, important for understanding molecular interactions in organic synthesis (Göttlich, Schopfer, Stahl, & Hoffmann, 1997).
Applications in Gas Hydrates
2,2-Dimethylpentane has been studied in the context of gas hydrates. Udachin et al. (1997) conducted a single-crystal diffraction study to understand its structure in hydrates (Udachin, Ratcliffe, Enright, & Ripmeester, 1997).
Catalytic Reactions
Oloye, Aliyev, and Anderson (2018) explored the use of 2,3-dimethylpentane in catalytic reactions, particularly in the hydroisomerisation process using Pt/sulfated zirconia catalyst (Oloye, Aliyev, & Anderson, 2018).
Complex Formation in Organometallic Chemistry
Research by Ziemkowska and Anulewicz-Ostrowska (2004) looked into the formation of complexes with 2,4-dimethylpentane-2,4-diol in organometallic chemistry (Ziemkowska & Anulewicz-Ostrowska, 2004).
Conformational Behavior in Spectroscopy
The conformational behavior of compounds like 2-chloro-2,4-dimethylpentane has been analyzed using spectroscopy techniques, as demonstrated by Crowder (1989) (Crowder, 1989).
Radical Yields in Radiolysis
Schuler and Wojnárovits (2003) examined radical yields in the radiolysis of branched hydrocarbons, including 2,4-dimethylpentane, focusing on the rupture of various bonds (Schuler & Wojnárovits, 2003).
Oxidation Studies
The oxidation of 2,4-dimethylpentane in the liquid phase has been studied by Mill and Montorsi (1973), providing insights into its reactivity and oxidation products (Mill & Montorsi, 1973).
Vapor-Liquid Equilibrium Data
Montón et al. (1999) reported on the vapor-liquid equilibrium data for systems involving 2,3-dimethylpentane, important in understanding its phase behavior (Montón, De La Torre, Burguet, Muñoz, & Loras, 1999).
Thermodynamic Modelling in Hydrate Formation
Ostergaard et al. (2000) presented experimental data and thermodynamic modelling of hydrate formation involving 2,2-dimethylpentane (Ostergaard, Tohidi, Danesh, Burgass, & Todd, 2000).
NMR Studies in Molecular Solids
Research by Eades, Jones, and Llewellyn (1967) utilized nuclear magnetic resonance to study molecular solids containing 2,4-dimethylpentane (Eades, Jones, & Llewellyn, 1967).
Hydrocarbon Reactions with Radicals
Dokolas, Loer, and Solomon (1998) investigated the reaction of hydrocarbons like 2,4-dimethylpentane towards t-butoxy radicals, revealing important aspects of its chemical reactivity (Dokolas, Loer, & Solomon, 1998).
Equilibrium Constants in Chemical Reactions
Burwell and Maury (1953) measured equilibrium constants in reactions involving isomers of dimethylpentane, contributing to the understanding of its chemical behavior (Burwell & Maury, 1953).
Rate Constants in Radical Reactions
Wilson et al. (2006) measured rate constants for the reactions of OH radicals with various alkanes, including 2,3-dimethylpentane, providing insights into its reaction kinetics (Wilson, Hamilton, Kennington, Evans, Scott, & Demore, 2006).
Catalytic Isomerization Studies
Sakai, Goto, Hatano, and Kato (1975) explored the isomerization of heptanes, including 2,3- and 2,4-dimethylpentane, over a palladium-zeolite catalyst, offering insights into catalytic processes (Sakai, Goto, Hatano, & Kato, 1975).
Petroleum Correlation Studies
Haven (1996) discussed the use of light hydrocarbon parameters, including 2,3-dimethylpentane, in petroleum correlation studies, demonstrating its application in geochemistry (Haven, 1996).
特性
IUPAC Name |
(3S)-2,3-dimethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7485-45-2 | |
| Record name | 2,3-Dimethylpentane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLPENTANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)
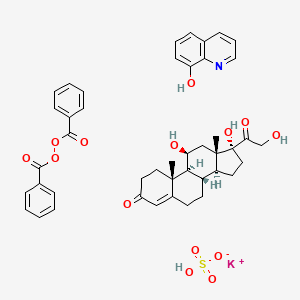
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)
![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
